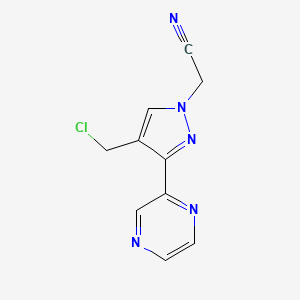

2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

CAS No.: 2091563-49-2

Cat. No.: VC3155623

Molecular Formula: C10H8ClN5

Molecular Weight: 233.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091563-49-2 |

|---|---|

| Molecular Formula | C10H8ClN5 |

| Molecular Weight | 233.66 g/mol |

| IUPAC Name | 2-[4-(chloromethyl)-3-pyrazin-2-ylpyrazol-1-yl]acetonitrile |

| Standard InChI | InChI=1S/C10H8ClN5/c11-5-8-7-16(4-1-12)15-10(8)9-6-13-2-3-14-9/h2-3,6-7H,4-5H2 |

| Standard InChI Key | HJDIAZFQFJAYJF-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)C2=NN(C=C2CCl)CC#N |

| Canonical SMILES | C1=CN=C(C=N1)C2=NN(C=C2CCl)CC#N |

Introduction

Chemical Structure and Properties

Structural Composition

2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile features a complex heterocyclic structure built around a central pyrazole ring. The compound contains several key functional groups: a chloromethyl group, a pyrazinyl substituent, and an acetonitrile moiety. The pyrazole ring serves as the core scaffold to which these functional groups are attached. The chloromethyl group is positioned at the 4-position of the pyrazole ring, while the pyrazinyl group occupies the 3-position. The acetonitrile group is connected to the nitrogen at position 1 of the pyrazole ring, completing this intricate molecular architecture.

Physical and Chemical Properties

The molecular weight of the compound is 233.66 g/mol, with a molecular formula of C10H8ClN5. According to IUPAC nomenclature, the compound is formally named 2-[4-(chloromethyl)-3-pyrazin-2-ylpyrazol-1-yl]acetonitrile. The compound's structure suggests potential for various chemical reactions, particularly through the reactive chloromethyl group, which can undergo nucleophilic substitution reactions to form new derivatives.

| Property | Value |

|---|---|

| CAS No. | 2091563-49-2 |

| Molecular Formula | C10H8ClN5 |

| Molecular Weight | 233.66 g/mol |

| IUPAC Name | 2-[4-(chloromethyl)-3-pyrazin-2-ylpyrazol-1-yl]acetonitrile |

Structural Comparison with Related Compounds

When compared to the structurally related compound 2-(4-(chloromethyl)-1H-pyrazol-1-yl)acetonitrile (CAS: 166471374), our target compound has additional structural complexity due to the pyrazin-2-yl substituent at the 3-position of the pyrazole ring. This related compound has a simpler structure with a molecular formula of C6H6ClN3 and a lower molecular weight of 155.58 g/mol . The structural difference between these compounds may contribute to distinct chemical behaviors and potential applications.

Synthesis Methods

Modern Synthetic Considerations

Contemporary approaches to synthesizing such complex heterocyclic compounds frequently utilize palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds, particularly when constructing the pyrazine-pyrazole linkage. Research into similar compounds indicates that the amount of palladium catalyst can be significantly reduced while maintaining reaction efficiency, with optimal amounts ranging from about 0.5 to 2 mol% relative to the substrate . Such catalytic efficiency represents an important consideration for the cost-effective synthesis of these compounds.

Research Findings and Structure-Activity Relationships

Current Research Status

Current research specifically targeting 2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile remains limited, with the compound primarily appearing in chemical catalogs and databases rather than extensive research publications. This suggests the compound may still be in early stages of investigation or primarily utilized as a synthetic intermediate rather than an end product of biological interest.

Structure-Activity Relationships of Related Compounds

Research on related pyrazole derivatives provides valuable insights into potential structure-activity relationships. Studies on pyrazol-4-yl-pyridine derivatives have demonstrated that subtle chemical modifications around the core structure can significantly influence their biological activities, particularly in terms of binding affinity and allosteric modulation properties . These studies suggest that the unique structural features of our target compound, particularly the pyrazin-2-yl substituent, may confer distinct biological properties worth investigating.

Synthetic Utility in Complex Molecule Synthesis

The compound's potential extends beyond direct applications to its utility in constructing more complex molecular architectures. Patent literature indicates that similar pyrazole derivatives serve as crucial intermediates in the synthesis of carboxamide-structured androgen receptor antagonists . The specific structural features of 2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile, particularly its reactive chloromethyl group, position it as a valuable building block for medicinal chemistry applications.

Analytical Characterization

Structural Confirmation Methods

The confirmation of the compound's structure would typically involve a combination of 1H NMR, 13C NMR, and two-dimensional NMR techniques to establish connectivity patterns. Mass spectrometry would provide additional confirmation through the identification of the molecular ion peak and fragmentation patterns consistent with the proposed structure. X-ray crystallography, if single crystals could be obtained, would offer definitive structural proof.

Future Research Directions

Expansion of Synthetic Methodologies

Future research could focus on developing optimized synthetic routes for 2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile, potentially employing green chemistry principles and more efficient catalysts. The exploration of alternative synthetic pathways could lead to improved yields, reduced environmental impact, and more cost-effective production methods. Considering that palladium-catalyzed reactions have been successfully used with reduced catalyst loadings in similar compounds, this approach warrants further investigation .

Biological Activity Investigation

Comprehensive biological screening of 2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile could reveal previously undocumented therapeutic potential. Given that other pyrazole derivatives have demonstrated activities ranging from muscarinic receptor modulation to antibacterial properties, our target compound may harbor similar or novel biological activities . Systematic structure-activity relationship studies could further elucidate the influence of specific structural features on biological activity.

Derivatization Exploration

The reactive chloromethyl group provides numerous opportunities for derivatization through nucleophilic substitution reactions. Future research could explore the creation of a library of derivatives by replacing the chlorine atom with various nucleophiles, potentially leading to compounds with enhanced biological activities or physical properties. Additionally, transformations of the nitrile functionality could generate compounds with diverse pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume